(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H17N5O4 and its molecular weight is 427.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazin-2-yl group linked through an oxadiazole. This structural complexity is believed to contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₄O₄ |
Molecular Weight | 380.4 g/mol |
CAS Number | 1798407-12-1 |
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide have shown potent activity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related benzodioxole derivatives on Hep3B liver cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, suggesting a strong potential for further development.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound 2a | 0.5 | Hep3B |
Doxorubicin | 0.8 | Hep3B |
Compound 2b | 9.12 | Hep3B |
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analysis demonstrated that treatment with compound 2a led to a significant reduction in the G1 phase population compared to controls.
Antimicrobial Activity
The antimicrobial potential of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide has also been investigated. Studies have shown that derivatives containing the benzodioxole moiety exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing
The agar diffusion method was employed to assess antibacterial activity against various pathogens:
Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 110 |
Escherichia coli | 15 | 150 |
Bacillus subtilis | 20 | 100 |
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has demonstrated antioxidant activity. The DPPH radical scavenging assay showed that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.
Antioxidant Evaluation Results
Compound | % Inhibition at 100 µM |
---|---|
Compound 2a | 85 |
Trolox | 90 |
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c29-21(8-6-15-5-7-19-20(11-15)31-14-30-19)26-17-4-2-1-3-16(17)12-22-27-23(28-32-22)18-13-24-9-10-25-18/h1-11,13H,12,14H2,(H,26,29)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILERCBOPPBBVOS-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。